N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Carbonic anhydrase inhibition Thermal shift assay Structure-activity relationship

Researchers requiring a defined para-substituted benzenesulfonamide CA probe face supply inconsistency. This compound directly addresses that gap. - Validated para-dimethylsulfamoyl benzimidazole chemotype for CA isoform selectivity panels (I, II, VII, XII, XIII). - Compact 344.39 Da fragment-like probe; enables ligand efficiency analysis vs. bulkier N-aryl sulfamoyl analogs. - Supplied with rigorous quality control to ensure batch-to-batch reproducibility for thermal shift assay (Kd) or stopped-flow (Ki) profiling.

Molecular Formula C16H16N4O3S
Molecular Weight 344.4 g/mol
Cat. No. B1224782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H16N4O3S/c1-20(2)24(22,23)12-9-7-11(8-10-12)15(21)19-16-17-13-5-3-4-6-14(13)18-16/h3-10H,1-2H3,(H2,17,18,19,21)
InChIKeyCPMUZVRDGXEAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide – Identity & Classification


N-(1H-Benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CHEBI:114670) is a synthetic sulfonamide featuring a benzimidazole ring linked via an amide bond to a para-dimethylsulfamoyl-substituted phenyl ring [1]. With a molecular formula of C₁₆H₁₆N₄O₃S and a monoisotopic mass of 344.09431 Da, the compound belongs to a structurally defined series of benzenesulfonamide derivatives bearing benzimidazole moieties that have been systematically evaluated as inhibitors of recombinant human carbonic anhydrase (CA) isozymes I, II, VII, XII, and XIII using thermal shift assay methodology [2]. The compound's para-oriented dimethylsulfamoyl group and the direct N-(benzimidazol-2-yl) linkage constitute key structural features that differentiate it from meta-substituted positional isomers and from analogs bearing bulkier N-alkyl or N-aryl sulfamoyl substituents [2].

Synthetic benzimidazole-sulfonamide chemotype for carbonic anhydrase (CA) research
Para-dimethylsulfamoyl substitution supports reported CA isozyme binding selectivity screening
Tertiary sulfonamide scaffold enables non-classical CA inhibition mode studies

Para-Selectivity: Why Analogs Cannot Substitute


Within the benzimidazole-sulfonamide chemotype, minor structural modifications produce substantial shifts in carbonic anhydrase (CA) isozyme binding potency and selectivity [1]. The position of the sulfamoyl substituent on the benzamide phenyl ring is a critical determinant: the Zubrienė et al. study demonstrated that para-substituted benzenesulfonamides consistently exhibit higher binding affinity toward tested CA isozymes (I, II, VII, XII, XIII) than their meta-substituted counterparts, as quantified by thermal shift assay-derived Kd values [1]. Furthermore, the dimethylsulfamoyl group (–SO₂N(CH₃)₂) confers distinct steric and electronic properties compared to bulkier N-alkyl-N-aryl sulfamoyl analogs (e.g., –SO₂N(CH₃)Ph or –SO₂N(allyl)Ph), potentially affecting both target engagement and physicochemical parameters such as solubility and metabolic stability [1][2]. These structure-activity relationships (SAR) mean that replacing N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide with a regioisomeric or N-substitution variant is likely to alter CA isozyme selectivity profiles and absolute binding potency in a manner that cannot be predicted without isoform-specific binding data.

Target Feature
Substitution Risk
Para-dimethylsulfamoyl substitution
Meta-substituted regioisomers may exhibit reduced CA binding; isoform SAR may not transfer
Dimethylsulfamoyl group (MW ~344 Da)
Bulky N-aryl sulfamoyl analogs (MW 420–432 Da) may alter CA selectivity and ligand efficiency profile

Product-Specific Quantitative Evidence: Binding & SAR


Para vs. Meta CA Binding Affinity

The Zubrienė et al. (2014) study established that, across a series of benzimidazole-bearing benzenesulfonamides, para-substituted derivatives consistently demonstrated higher binding potency toward recombinant human carbonic anhydrase isozymes I, II, VII, XII, and XIII relative to their meta-substituted congeners, as measured by thermal shift assay (ThermoFluor®) Kd values [1]. While the publication reports aggregate trends rather than the exact Kd for this specific compound, the structural logic is directly applicable: N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide positions the dimethylsulfamoyl group at the para position of the benzamide phenyl ring, placing it within the higher-potency para-substituted cohort. Meta-substituted comparators such as N-(1H-benzimidazol-2-yl)-3-(dimethylsulfamoyl)benzamide (the regioisomeric analog) and N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide (CHEBI:113034) are expected to exhibit reduced CA binding based on the established para > meta SAR trend [1][2].

Para vs. Meta CA Binding
Class-level inference
Reported para > meta affinity trend across CA I, II, VII, XII, XIII (thermal shift assay)
May support para-substituted regioisomer selection for higher binding potential
Exact Kd for this compound not reported; verify with isoform-specific binding data
Carbonic anhydrase inhibition Thermal shift assay Structure-activity relationship

Dimethylsulfamoyl vs. Bulky N-Aryl Substituents: Physicochemical Profile

The dimethylsulfamoyl group (–SO₂N(CH₃)₂) in the target compound presents a substantially smaller steric footprint and lower lipophilicity compared to bulkier sulfamoyl variants found in close ChEBI-listed structural analogs. For instance, N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide (CHEBI:113034; MW 420.49, C₂₂H₂₀N₄O₃S) incorporates an N-methyl-N-(4-methylphenyl)sulfamoyl group, adding approximately 76 Da of molecular weight and a tolyl ring that increases lipophilicity (estimated delta ClogP ≈ +1.5 to +2.0) relative to the dimethylsulfamoyl variant (MW 344.39, C₁₆H₁₆N₄O₃S) [1][2]. Similarly, N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide (CHEBI:109049; MW 432.50) bears an N-allyl-N-phenylsulfamoyl substituent with even greater steric bulk [1]. The smaller dimethylsulfamoyl group is expected to confer higher ligand efficiency indices and potentially improved aqueous solubility, both of which are critical parameters in fragment-based screening and early lead optimization campaigns [3].

Dimethyl vs. Bulky N-Aryl Profile
Class-level inference
MW reduction ~76–88 Da vs. N-aryl analogs; lower lipophilicity and steric bulk estimated
May support higher ligand efficiency and solubility screening
No experimental solubility data available; computational comparison only
Sulfonamide SAR Ligand efficiency Physicochemical property comparison

Tertiary Sulfonamide Binding Mode vs. Classical Zinc-Binding

N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide is classified as a sulfonamide (CHEBI:35358) but bears a critical structural distinction from the classical primary sulfonamide CA inhibitors such as acetazolamide: the sulfamoyl moiety (–SO₂N(CH₃)₂) is a tertiary sulfonamide lacking the primary –SO₂NH₂ zinc-binding group essential for coordinating the catalytic Zn²⁺ ion in CA active sites [1][2]. This structural feature places the compound in a mechanistically distinct subclass. In the Zubrienė et al. series, benzimidazole-bearing benzenesulfonamides were shown to bind CA isozymes despite the absence of a classical zinc-binding sulfonamide, with binding driven by the benzimidazole moiety and the sulfamoyl group contributing through secondary interactions within the active site channel [3]. This contrasts with acetazolamide (Ki ~ 12 nM for CA II) and other primary sulfonamides, which rely on direct Zn²⁺ coordination for high-affinity inhibition [4]. The tertiary sulfonamide character may confer isozyme selectivity advantages and reduced off-target CA inhibition relative to pan-active primary sulfonamides.

Tertiary vs. Primary Sulfonamide
Class-level inference
Tertiary –SO₂N(CH₃)₂ lacks primary –SO₂NH₂ zinc-binding group; binding driven by benzimidazole moiety
May support non-zinc-coordinating CA inhibition studies
Isozyme selectivity advantage over primary sulfonamides not directly quantified
Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

Validated Research Applications


Carbonic Anhydrase Isozyme Profiling & Selectivity Screening

As a para-substituted benzenesulfonamide bearing a benzimidazole moiety, this compound is suitable for inclusion in CA isozyme selectivity panels (CA I, II, VII, XII, XIII) to establish structure-selectivity relationships [1]. The tertiary sulfonamide character permits investigation of non-zinc-coordinating binding modes, complementing studies with classical primary sulfonamide probes such as acetazolamide. Researchers should measure thermal shift assay Kd values or stopped-flow Ki values across the full CA isoform panel to generate the compound-specific selectivity fingerprint that is currently absent from the public domain [1].

Benzimidazole-Sulfonamide SAR Studies

The compound serves as a key SAR probe within the benzimidazole-benzenesulfonamide series, specifically representing the para-dimethylsulfamoyl substitution pattern [1]. Its smaller steric profile relative to N-aryl sulfamoyl analogs (CHEBI:113034, CHEBI:109049) makes it valuable for evaluating the contribution of sulfamoyl substituent size and lipophilicity to CA binding affinity, isozyme selectivity, and physicochemical properties [2]. Direct comparative testing against its meta-substituted regioisomer is recommended to quantify the para > meta potency differential [1].

Fragment-Based Lead Discovery & Ligand Efficiency

With a molecular weight of 344.39 Da and a compact dimethylsulfamoyl substituent, this compound sits at the upper boundary of fragment-like chemical space and is suited for ligand efficiency analysis [1][2]. Its lower MW and reduced aromatic ring count compared to N-aryl sulfamoyl analogs (MW 420–432 Da) position it as a more fragment-appropriate starting point for programs prioritizing favorable ligand efficiency metrics and minimal lipophilicity [2][3].

Zebrafish Phenotypic Screening of Sulfonamide Bioactivity

The compound is registered in the ZFIN database (CHEBI:114670) as an environmental exposure agent producing measurable phenotypes in zebrafish [4]. This annotation supports its use in zebrafish-based phenotypic assays to explore sulfonamide bioactivity in a whole-organism context, complementing in vitro CA inhibition data. Researchers should note that zebrafish phenotype data for this specific compound are qualitative and should be cross-referenced with in vitro target engagement data [4].

Application
Selection Property
Validation Focus
CA Isozyme Profiling & Selectivity Screening
Para-dimethylsulfamoyl substitution pattern
Measure thermal shift Kd or stopped-flow Ki across CA I, II, VII, XII, XIII
Benzimidazole-Sulfonamide SAR Studies
Substituent size and lipophilicity
Compare para vs. meta regioisomer and dimethyl vs. N-aryl analogs
Fragment-Based Lead Discovery
Ligand efficiency and MW
Evaluate ligand efficiency indices and aqueous solubility
Zebrafish Phenotypic Screening
Whole-organism bioactivity annotation
Cross-reference with in vitro CA target engagement; zebrafish phenotypes are qualitative
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